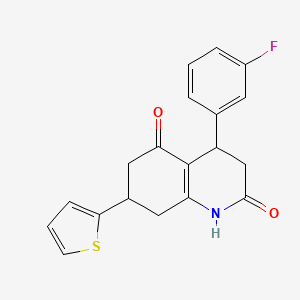
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea, also known as FBuMC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors and has been shown to inhibit the activity of a variety of enzymes.
Mécanisme D'action
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea exerts its inhibitory effect by binding to the active site of the target enzyme and disrupting its function. The exact mechanism of action of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea varies depending on the specific enzyme being targeted. For example, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases by binding to the ATP-binding pocket and preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to modulate the immune response, regulate cell cycle progression, and induce cell death. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental systems. In addition, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea and to improve its solubility in aqueous solutions. In addition, future research could focus on optimizing the pharmacokinetic properties of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea to improve its efficacy and safety in humans. Overall, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-fluorobenzylamine with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphodiesterases. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have potent anti-cancer activity, particularly in the treatment of breast cancer, lung cancer, and leukemia. In addition, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have anti-inflammatory and anti-viral properties.
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-13-7-4-6-12(9-13)18-15(19)17-10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVFAUOELKZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5301249.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![7-acetyl-2-pyridin-4-yl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5301265.png)

![4-(5-methylpyridin-2-yl)-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]piperidin-4-ol](/img/structure/B5301272.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)
![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)


![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)
![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)